Hexafluoroacetone sesquihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3F6O.3H2O/c2*4-2(5,6)1(10)3(7,8)9;;;/h;;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIZVCMDJPBJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)C(F)(F)F.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F12O5 | |
| Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20471 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
684-16-2 (Parent) | |
| Record name | Hexafluoroacetone sesquihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013098390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7025392 | |
| Record name | Hexafluoroacetone sesquihydrate | |
| Source | EPA DSSTox | |
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Molecular Weight |
386.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexafluoroacetone sesquihydrate is a clear colorless liquid. (NTP, 1992) | |
| Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20471 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
| Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20471 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
13098-39-0 | |
| Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20471 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Hexafluoroacetone sesquihydrate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexafluoroacetone sesquihydrate | |
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| Record name | 1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate | |
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| Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |
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Fundamental Chemical Reactivity of Hexafluoroacetone Sesquihydrate
Formation and Equilibrium Dynamics of Hexafluoroacetone (B58046) Hydrates
Hexafluoroacetone readily reacts with water to form hydrates, most commonly a sesquihydrate, which is a hemihydrate of hexafluoropropane-2,2-diol. wikipedia.orgchemeurope.com This high reactivity with water is a distinguishing feature compared to acetone (B3395972). wikipedia.org
Investigations into Geminal Diol Formation and Stability in Solution
The reaction of hexafluoroacetone with water leads to the formation of a stable geminal diol, 1,1,1,3,3,3-hexafluoropropane-2,2-diol. wikipedia.orgnih.gov This stability is attributed to the strong electron-withdrawing effect of the six fluorine atoms. wikipedia.orgbrainly.com This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water and stabilizing the resulting hydrate (B1144303). brainly.com The equilibrium for the hydration of hexafluoroacetone strongly favors the formation of the geminal diol. wikipedia.orgwikipedia.orgalchetron.com
In contrast, the hydration of acetone to form propane-2,2-diol (B15491536) is thermodynamically unfavorable. wikipedia.orgalchetron.com The equilibrium constant for hexafluoroacetone hydration is significantly larger than that for acetone, highlighting the profound impact of fluorine substitution on the stability of the geminal diol. wikipedia.orgwikipedia.orgalchetron.com
Spectroscopic and Computational Analysis of Hydration Equilibria
Spectroscopic methods, such as nuclear magnetic resonance (NMR), have been employed to study the hydration equilibria of hexafluoroacetone. nih.govcdnsciencepub.com These studies have provided insights into the relative concentrations of the ketone and its hydrated forms in solution.
Computational studies have further elucidated the factors governing the stability of hexafluoroacetone hydrates. researchgate.netustc.edu.cn Density functional theory (DFT) calculations have been used to investigate the interaction of hexafluoroacetone with water molecules on ice surfaces, revealing that the diol form is dominant. acs.org These computational models help in understanding the thermodynamics and kinetics of the hydration process at a molecular level.
Electrophilic Character and Reaction Mechanisms
The presence of two trifluoromethyl groups makes the carbonyl carbon of hexafluoroacetone highly electrophilic. chemeurope.combrainly.comrsc.org This pronounced electrophilicity is a key determinant of its chemical reactivity.
Nucleophilic Addition Pathways to the Carbonyl Carbon
Due to its strong electrophilic nature, hexafluoroacetone readily undergoes nucleophilic addition reactions at the carbonyl carbon. wikipedia.orgnih.gov A wide range of nucleophiles, including water, alcohols, amines, and even phosphines, can attack the carbonyl carbon. wikipedia.orgnih.govrsc.org For example, the reaction with ammonia (B1221849) produces a stable hemiaminal. wikipedia.orgchemeurope.com
The addition of alcohols to hexafluoroacetone can lead to the formation of hemiketals. nih.gov The stability of these adducts depends on the nature of the alcohol.
Acidic Properties and Catalytic Role in Organic Transformations
Hexafluoroacetone hydrates are acidic compounds. wikipedia.orgchemeurope.com This acidity stems from the electron-withdrawing trifluoromethyl groups, which stabilize the conjugate base formed upon deprotonation of the hydroxyl groups of the geminal diol.
The acidic nature of hexafluoroacetone hydrate allows it to act as a catalyst in certain organic transformations. For instance, it has been shown to catalyze the oxidation of arenes to para-quinones using hydrogen peroxide. thieme-connect.com
C-Oxyalkylation Reactions Utilizing Hexafluoroacetone Sesquihydrate
Hexafluoroacetone and its hydrates can be utilized in C-oxyalkylation reactions. These reactions involve the formation of a new carbon-oxygen bond, with the hexafluoroacetone moiety being incorporated into the product. For example, hexafluoroacetone has been used as a protecting and activating reagent in the synthesis of various amino acids and peptides. researchgate.netresearchgate.net
A notable application is the photoredox-catalyzed deoxygenation of hexafluoroacetone hydrate to achieve the hydroxypolyfluoroalkylation of electron-deficient alkenes. researchgate.net This method provides a route to synthesize bis(trifluoromethyl)carbinols. researchgate.net
Reactivity with Arylamines and Nitrogen-Containing Heterocycles
This compound exhibits significant reactivity towards arylamines and various nitrogen-containing heterocycles. The nucleophilic nitrogen atom in these compounds readily attacks the electrophilic carbonyl carbon of hexafluoroacetone, leading to the formation of stable adducts.
With primary and secondary arylamines, such as aniline (B41778) derivatives, this compound typically forms hemiketals or, upon dehydration, imines. The reaction conditions can be tuned to favor one product over the other. For instance, the reaction of anilines with hexafluoroacetone can yield stable 2-hydroxy-2-(trifluoromethyl)indoline derivatives through a cyclization process.
Nitrogen-containing heterocycles like pyridines and imidazoles also react with this compound. Pyridine, for example, can act as a nucleophilic catalyst or react to form zwitterionic adducts. Imidazole and its derivatives, possessing a nucleophilic nitrogen, readily add to the carbonyl group of hexafluoroacetone, a reaction that is often a key step in more complex transformations. These reactions are influenced by the basicity and steric environment of the nitrogen heterocycle.
| Reactant Type | Product Type(s) | Notes |
| Primary Arylamines | Hemiketals, Imines, Indoline derivatives | Product depends on reaction conditions and substrate. |
| Secondary Arylamines | Hemiketals, Imines | Dehydration leads to imine formation. |
| Pyridines | Zwitterionic adducts | Can also act as a nucleophilic catalyst. |
| Imidazoles | Adducts at the nucleophilic nitrogen | A common step in multi-step syntheses. |
Regioselectivity and Stereochemical Aspects in Oxyalkylation Pathways
The reactions of this compound with polyfunctional molecules containing multiple hydroxyl groups often exhibit high regioselectivity. In reactions with unsymmetrical diols, the more nucleophilic or less sterically hindered hydroxyl group typically attacks the carbonyl carbon of hexafluoroacetone first. This selectivity allows for the preferential protection or activation of one hydroxyl group over another, a valuable tool in synthetic chemistry.
From a stereochemical perspective, the addition of hexafluoroacetone to chiral alcohols can proceed with a high degree of stereospecificity. For instance, the acetalization of hexafluoroacetone with certain bromohydrins has been shown to be highly trans-specific. mdpi.com This stereocontrol is crucial when constructing chiral molecules, as it allows for the transfer of stereochemical information from the starting material to the product. In reactions with chiral amino alcohols, the formation of oxazolidine (B1195125) rings often proceeds with retention of chirality at the existing stereocenters and can induce chirality at the newly formed stereocenter at the former carbonyl carbon.
Elucidation of Mechanistic Routes for Carbon-Oxygen Alkylation
The mechanism of carbon-oxygen bond formation using this compound generally involves the nucleophilic attack of an oxygen atom on the highly electrophilic carbonyl carbon. In the case of amino acids, this leads to the formation of oxazolidinone rings. The reaction is believed to proceed through the initial formation of a hemiketal intermediate. This is followed by an intramolecular cyclization, where the amino group attacks the newly formed hydroxyl-bearing carbon, or a related activated species, to form the heterocyclic ring, with subsequent dehydration.
For the reaction with diols to form dioxolanes, the mechanism involves a two-step process. The first hydroxyl group attacks the carbonyl carbon to form a hemiketal. This is followed by a second intramolecular or intermolecular attack by the other hydroxyl group, leading to the formation of the cyclic acetal. The acidic nature of hexafluoroacetone hydrate can catalyze this process. The stability of the resulting five- or six-membered ring often drives the reaction to completion.
This compound as a Protecting and Activating Reagent
Beyond its fundamental reactivity, this compound has found significant application as a bifunctional reagent that can simultaneously protect and activate certain functional groups. This dual role streamlines synthetic sequences by reducing the number of required steps.
Generation of Activated Intermediates for Downstream Synthesis
Hexafluoroacetone can react with carboxylic acids containing a neighboring nucleophile, such as α-amino acids or α-hydroxy acids, to form cyclic adducts like oxazolidinones and dioxolanones. These heterocyclic structures are not merely protected forms of the starting material; the newly formed ester or amide bond within the ring is "activated" towards nucleophilic attack. This activation allows for subsequent reactions, such as ring-opening with various nucleophiles, to proceed under mild conditions, facilitating the formation of new peptide or ester bonds.
Site-Selective Functionalization in Amino Acid and Peptide Chemistry
A significant application of this compound is in the site-selective functionalization of amino acids and peptides. documentsdelivered.comresearchgate.net By reacting with the α-amino and α-carboxyl groups of an amino acid, it forms a 2,2-bis(trifluoromethyl)oxazolidin-5-one. This transformation effectively protects the N- and C-termini of the amino acid while activating the carboxyl group. This strategy has been successfully employed in the synthesis of peptide mimetics and for the site-selective modification of complex peptides. documentsdelivered.com For example, this methodology allows for the regioselective functionalization of aspartic acid. organic-chemistry.org The use of hexafluoroacetone as a bidentate protecting and activating agent has been demonstrated for the synthesis of RGD-peptide mimetics, both in solution and on solid phase. mdpi.comdocumentsdelivered.com
| Amino Acid | HFA-Derived Intermediate | Application |
| General α-Amino Acids | 2,2-bis(trifluoromethyl)oxazolidin-5-ones | Peptide synthesis, N/C-terminal modification |
| Aspartic Acid | Cyclic anhydride (B1165640) derivatives | Regioselective α-functionalization |
| Iminodiacetic Acid | Protected and activated derivatives | Synthesis of RGD-peptide mimetics |
Derivatization Strategies for Hydroxy and Mercapto Acids
The utility of this compound extends to the derivatization of α-hydroxy and α-mercapto acids. nih.gov Similar to its reaction with amino acids, it reacts with these substrates to form 2,2-bis(trifluoromethyl)-1,3-dioxolan-4-ones and 2,2-bis(trifluoromethyl)-1,3-oxathiolan-4-ones, respectively. These cyclic derivatives serve as valuable synthetic intermediates. The carboxyl group is activated within the ring structure, allowing for facile reaction with nucleophiles to form amides or esters. This strategy provides a convenient route for the synthesis of depsipeptides and other complex natural products. The reaction of hexafluoroacetone with α-functionalized α,ω-dicarboxylic acids like malic and thiomalic acid results in the exclusive formation of five-membered lactones, leaving the ω-carboxylic group available for further derivatization. organic-chemistry.org
Fluorination Strategies Mediated by this compound Derivatives
The inherent electrophilicity of the carbonyl carbon in hexafluoroacetone, significantly enhanced by the six fluorine atoms, makes it a versatile building block for the introduction of fluorine into organic scaffolds. Its hydrated form, the sesquihydrate, serves as a convenient and safer alternative to the gaseous anhydrous form, expanding its practical applications in synthetic chemistry.
Development of Amidinate Salts for Trifluoromethylation Reactions
A groundbreaking advancement in nucleophilic trifluoromethylation has been the development of an air-stable and non-hygroscopic amidinate salt derived from hexafluoroacetone hydrate. researchgate.netorganic-chemistry.orgnih.govfigshare.com This solid reagent provides a significant advantage over traditional methods that often employ hazardous and difficult-to-handle reagents like fluoroform gas. researchgate.netorganic-chemistry.org
The amidinate salt is prepared in a single, scalable step without the need for purification and is soluble in many polar organic solvents such as DMF, DMSO, and acetonitrile. researchgate.netorganic-chemistry.org Its mode of action involves a base-promoted fragmentation that releases trifluoroacetate (B77799) and generates fluoroform in situ. This process enables the nucleophilic trifluoromethylation of a wide array of electrophiles, including aldehydes, ketones, and disulfides, with excellent yields. researchgate.netorganic-chemistry.orgnih.gov
The optimized reaction conditions typically involve the use of a base, such as potassium tert-butoxide (t-BuOK), and an additive like tetrabutylammonium (B224687) chloride. researchgate.netorganic-chemistry.org The reagent's utility has been demonstrated in both milligram- and gram-scale reactions, highlighting its potential for broader applications in pharmaceutical and synthetic chemistry. researchgate.netorganic-chemistry.org The generation of innocuous byproducts further enhances its appeal as a green and efficient trifluoromethylating agent. researchgate.netorganic-chemistry.org
| Electrophile | Product | Yield (%) |
| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-2,2,2-trifluoroethanol | 82 |
| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethanol | 78 |
| Benzophenone | 1,1,1-Trifluoro-2-phenyl-2-(phenyl)ethanol | 75 |
| Di-p-tolyl disulfide | 1,1,1-Trifluoro-2-(p-tolylthio)ethane | 65 |
This table presents selected examples of trifluoromethylation reactions using the amidinate salt of hexafluoroacetone hydrate, showcasing its efficiency with various electrophiles. researchgate.netorganic-chemistry.org
Synthetic Methodologies for Incorporating Fluorinated Moieties
Beyond its role in trifluoromethylation, this compound and its derivatives are instrumental in the synthesis of a diverse range of fluorinated molecules. The high reactivity of the carbonyl group allows for its participation in various addition and cycloaddition reactions, leading to the formation of valuable fluorinated building blocks.
One significant application is the synthesis of bis(trifluoromethyl)carbinols . These structural motifs are of great interest in medicinal chemistry. Hexafluoroacetone hydrate can be reacted with various nucleophiles, including alkenes, through radical-mediated processes to afford these carbinols in moderate to high yields. researchgate.netresearchgate.net These reactions often exhibit excellent regioselectivity and tolerance to a broad range of functional groups. researchgate.net For instance, the liquid-phase reaction of o-xylene (B151617) with hexafluoroacetone monohydrate in the presence of hydrogen fluoride (B91410) yields 2,2-bis(3,4-dimethylphenyl)hexafluoropropane, a precursor for fluorine-containing polyimides, with a crude yield of approximately 88%. google.com
Furthermore, hexafluoroacetone is a potent dienophile and participates in [2+2] and [4+2] cycloaddition reactions to generate a variety of fluorinated heterocycles. nih.govnih.gov For example, the dimer of hexafluorothioacetone, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, which is readily prepared from hexafluoroacetone, reacts with vinylamides in polar solvents to produce 4-amino-2,2-bis(trifluoromethyl)thietanes in yields ranging from 47-86%. nih.gov These reactions proceed without the need for a catalyst at elevated temperatures. nih.gov The resulting fluorinated heterocycles are valuable scaffolds in the development of new pharmaceuticals and materials.
| Reactant(s) | Product Type | Yield (%) |
| Hexafluoroacetone hydrate, electron-deficient alkenes | Alkyl bis(trifluoromethyl)carbinols | Moderate to High |
| o-Xylene, Hexafluoroacetone monohydrate | 2,2-Bis(3,4-dimethylphenyl)hexafluoropropane | ~88 (crude) |
| 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane, Vinylamides | 4-Amino-2,2-bis(trifluoromethyl)thietanes | 47-86 |
This table summarizes various synthetic methodologies that utilize hexafluoroacetone and its derivatives to incorporate diverse fluorinated moieties into organic molecules. researchgate.netgoogle.comnih.gov
The reduction of hexafluoroacetone hydrate is another important synthetic transformation, leading to the formation of hexafluoroisopropanol , a key intermediate for the synthesis of the anesthetic sevoflurane. nih.gov The versatility of this compound as a precursor for a wide range of fluorinated compounds underscores its importance in modern organofluorine chemistry.
Advanced Solvent System Applications of Hexafluoroacetone Sesquihydrate in Materials Science
Solubilization and Processing of Challenging Biopolymers
The dissolution of biopolymers with strong intermolecular forces, such as chitin (B13524) and chitosan (B1678972), presents a significant challenge for materials processing. Hexafluoroacetone (B58046) sesquihydrate has proven to be an effective solvent for these biopolymers, facilitating the development of novel materials with tailored architectures. nih.govglycopedia.eu
Mechanistic Studies of Chitin and Chitosan Dissolution
Chitin, a linear polysaccharide composed of N-acetyl-D-glucosamine units, is notoriously insoluble in water and most organic solvents due to extensive intra- and intermolecular hydrogen bonding that creates a highly crystalline structure. nih.govnih.gov Similarly, chitosan, the deacetylated derivative of chitin, exhibits limited solubility, typically only dissolving in acidic aqueous solutions. chitolytic.comresearchgate.netnih.gov
The dissolution of chitin in hexafluoroacetone sesquihydrate is attributed to the solvent's ability to disrupt the strong hydrogen bond network within the biopolymer. nih.govresearchgate.net The hydrated form of hexafluoroacetone, which exists as a gem-diol, acts as a potent hydrogen bond donor and acceptor. chemeurope.comwikipedia.org This allows it to effectively compete with and break the existing hydrogen bonds between the chitin chains, leading to their solubilization. The process involves the formation of new hydrogen bonds between the hydroxyl groups of the hydrated hexafluoroacetone and the amide and hydroxyl groups of the chitin polymer.
For chitosan, the dissolution mechanism in acidic environments is primarily driven by the protonation of the free amino groups on the D-glucosamine units. chitolytic.comnih.gov This protonation leads to electrostatic repulsion between the polymer chains, overcoming the intermolecular hydrogen bonds and allowing the polymer to dissolve. However, this compound offers an alternative, non-acidic solvent system. Its strong hydrogen bonding capabilities are believed to play a similar role in disrupting the intermolecular forces in chitosan as they do in chitin, enabling dissolution without the need for an acidic environment. glycopedia.eu The degree of deacetylation of chitosan remains a critical factor, influencing its solubility characteristics in various solvents. chitolytic.comresearchgate.net
Fabrication of Fibers and Films from Biopolymer Solutions
Once dissolved in this compound, biopolymers like chitin and silk fibroin can be processed into various forms, including fibers and films. researchgate.netresearchgate.net The solution processing of these biopolymers opens up possibilities for creating materials with controlled structures and properties for a range of applications.
A common method for fabricating fibers from these biopolymer solutions is wet spinning. researchgate.net In this technique, the polymer solution is extruded through a spinneret into a coagulation bath, where the solvent is removed, and the polymer precipitates to form a solid fiber. Methanol (B129727) is often used as the coagulant for silk fibroin solutions in hexafluoroacetone, resulting in regenerated fibers with significant tensile strength. For instance, regenerated silk fibroin fibers produced using hexafluoroacetone as the solvent and methanol as the coagulation bath have demonstrated strengths of up to 180 MPa. researchgate.net
Films can be fabricated through solution casting, where the biopolymer solution is spread onto a flat surface, and the solvent is allowed to evaporate, leaving behind a solid film. researchgate.net This technique allows for the formation of thin, uniform films with controlled thickness. The properties of the resulting fibers and films are highly dependent on the processing conditions, including the concentration of the polymer solution, the coagulation bath composition, and any post-treatment steps, such as stretching or annealing.
Characterization of Regenerated Biopolymer Architectures
The structural and morphological characteristics of biopolymers regenerated from this compound solutions are crucial for understanding their performance in various applications. Several analytical techniques are employed to characterize these regenerated architectures.
Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the chemical functional groups present in the regenerated material and to assess changes in the polymer's secondary structure. For instance, FTIR can confirm the purity of extracted chitin and chitosan and provide information on the degree of deacetylation in chitosan. nih.gov
X-Ray Diffraction (XRD) provides insights into the crystalline structure of the regenerated biopolymers. nih.gov The diffraction patterns can reveal whether the material is amorphous or crystalline and can be used to identify the specific polymorphic form of the polymer (e.g., α-chitin vs. β-chitin). nih.govnih.gov The crystallinity of the regenerated material can significantly impact its mechanical properties and degradation behavior.
Scanning Electron Microscopy (SEM) is utilized to visualize the surface morphology and internal structure of the fabricated fibers and films. nih.gov SEM images can reveal details about the fiber diameter, surface texture, and the presence of any pores or defects within the material. This information is critical for correlating the processing parameters with the final material structure.
Influence on Macromolecular Conformations in Solution
Fluorinated solvents, including hexafluoroacetone and its hydrates, are known to have a significant impact on the secondary and tertiary structures of macromolecules in solution. rsc.org This influence is particularly important in the study of peptides and proteins, where conformational changes can dramatically alter their biological activity and material properties. nih.gov
Spectroscopic Analysis of Peptide Secondary Structure Stability
The conformation of peptides and proteins in solution can be effectively studied using various spectroscopic techniques. mdpi.comCircular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of proteins, providing information on the relative amounts of α-helices, β-sheets, and random coils. researchgate.netwisc.edu The transparency of hexafluoroacetone in the far-UV region makes it a suitable solvent for such studies. researchgate.net
Research has shown that hexafluoroacetone trihydrate can act as a potent stabilizer of helical structures in peptides. researchgate.net The addition of hexafluoroacetone to aqueous solutions of peptides can induce and stabilize α-helical conformations. researchgate.net The extent of this helix induction is sequence-dependent and has been found to be greater in hexafluoroacetone than in other fluorinated alcohols like trifluoroethanol (TFE). researchgate.net For example, studies on model peptides have demonstrated a significant increase in helicity in hexafluoroacetone/water mixtures compared to TFE/water mixtures. researchgate.net
The stabilizing effect of hexafluoroacetone is attributed to its ability to form strong hydrogen bonds with the peptide backbone, which favors the formation of the regular hydrogen-bonding pattern of the α-helix. Additionally, the fluorinated solvent can create a microenvironment that is less favorable for the extended, random coil conformations.
Conformational Changes Induced in Biomacromolecules by Fluorinated Solvents
Fluorinated solvents can induce significant conformational changes in a variety of biomacromolecules. rsc.org These changes are not limited to peptides and can be observed in larger proteins and other biopolymers. The interaction between the fluorinated solvent and the biomacromolecule can lead to unfolding, refolding, or the adoption of entirely new conformations. nih.gov
The mechanism behind these conformational changes is complex and involves a combination of factors, including the disruption of the native hydrophobic core of the protein, the formation of new hydrogen bonds with the solvent, and the influence of the solvent on the electrostatic interactions within the macromolecule. The highly polar nature of hexafluoroacetone and its ability to act as both a hydrogen bond donor and acceptor make it a particularly effective agent for inducing such conformational transitions.
Understanding these solvent-induced conformational changes is critical for applications in protein engineering, drug delivery, and the design of biomaterials. By carefully controlling the solvent environment, it is possible to manipulate the structure and function of biomacromolecules to achieve desired properties.
Design and Evaluation of Novel Fluorophilic Solvent Systems
The design of novel solvent systems often seeks to exploit the unique properties of fluorinated compounds to create highly specific and efficient separation and reaction environments. The concept of "fluorous" chemistry is based on the principle that highly fluorinated compounds exhibit low solubility in common organic solvents and water, but are miscible with other fluorous solvents. wikipedia.orgtcichemicals.com This immiscibility forms the basis for biphasic systems that allow for the separation of fluorous-tagged molecules from non-fluorous components. tcichemicals.com
Investigation of Synergistic Solvent Mixtures for Enhanced Solubilization
General principles suggest that mixing a fluorous solvent with a conventional organic solvent can, under certain conditions, enhance the solubility of specific solutes. The polarity and intermolecular interactions of the mixed solvents play a crucial role. For instance, the addition of a co-solvent can modulate the fluorophilicity of the system, potentially improving the solubility of partially fluorinated compounds.
While research exists on the solubility of fluoropolymers in various solvent blends, this work does not specifically include this compound. The development of such data would be essential to understanding its potential in this area. A hypothetical investigation might explore the solubility of a fluoropolymer, such as a fluoroacrylate, in mixtures of this compound and a more conventional organic solvent like acetone (B3395972) or a polar aprotic solvent.
Table 1: Hypothetical Solubilization of a Model Fluoropolymer in this compound Blends
| Solvent System (v/v) | Polymer Solubility (g/L) |
| This compound (100%) | Data not available |
| Acetone (100%) | Data not available |
| This compound / Acetone (50:50) | Data not available |
| This compound / DMF (50:50) | Data not available |
This table is for illustrative purposes only, as specific experimental data is not available in the reviewed literature.
Application in Fluorous Extraction and Separation Methodologies
Fluorous Solid-Phase Extraction (F-SPE) is a technique that utilizes a fluorous stationary phase to separate fluorous-tagged molecules from non-fluorous ones. nih.govnih.gov The process typically involves dissolving the mixture in a solvent, loading it onto the fluorous stationary phase, and then eluting the non-fluorous and fluorous components with different solvents. nih.gov
While F-SPE is a well-described technique, there are no specific, documented applications where this compound is employed as the primary solvent system for either loading the sample or for the elution steps. The choice of solvent in F-SPE is critical and is usually a balance between solubilizing the analyte and ensuring proper interaction with the fluorous stationary phase. Common solvents used include methanol/water or acetonitrile/water mixtures for the fluorophobic pass and more fluorophilic solvents for eluting the retained fluorous compounds. nih.gov
The potential of this compound in this context would depend on its ability to dissolve the target fluorous compounds while being compatible with the F-SPE process. Its high fluorine content could make it a candidate for a fluorophilic mobile phase, but its reactivity with water and potential interactions with the stationary phase would need to be carefully evaluated.
Computational and Spectroscopic Probing of Hexafluoroacetone Sesquihydrate Systems
Quantum Chemical Investigations of Molecular Structure and Energetics
Quantum chemical calculations provide profound insights into the molecular properties of hexafluoroacetone (B58046) hydrates that are often difficult to probe experimentally. These methods are essential for elucidating stable structures, reaction energetics, and electronic properties.
Ab Initio and Density Functional Theory Studies of Hexafluoroacetone Hydrates and Adducts
Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the hydration of hexafluoroacetone (HFA). nih.govarxiv.org These studies consistently show that the reaction of HFA with water to form the gem-diol, 1,1,1,3,3,3-hexafluoropropane-2,2-diol, is highly favorable. acs.org DFT calculations have demonstrated that the formation of this diol on an ice surface is energetically favorable by at least 29 kJ/mol. acs.org
Investigations into adducts of hexafluoroacetone with other molecules also benefit from these computational approaches. By modeling the interactions, researchers can predict the geometry and binding energies of various adducts, providing a theoretical framework for experimental observations. These calculations often involve geometry optimization to find the lowest energy structures and frequency calculations to confirm them as true minima on the potential energy surface. nih.gov
Conformational Analysis of Hexafluoroacetone Sesquihydrate Derived Intermediates
The conformational landscape of intermediates derived from this compound is complex due to the rotational freedom around single bonds and the influence of extensive hydrogen bonding networks. Fluorine substitution significantly impacts molecular conformation. nih.govnih.gov Computational methods, such as conformational searches coupled with quantum mechanical energy calculations, are indispensable for mapping out the potential energy surface and identifying stable conformers. nih.gov
For instance, in molecules containing the –CHF–CH2–CHF– motif, which is analogous to the environment in some HFA-derived intermediates, the 1,3-difluoro interaction strongly dictates the conformational profile. nih.govnih.gov The relative energies of different conformers (e.g., gauche vs. anti) are determined, revealing the preferred three-dimensional structures. These analyses show that the stability of conformers can be highly dependent on the surrounding medium, with different populations expected in the gas phase versus in polar solvents. nih.gov
The study of these intermediates is crucial for understanding reaction mechanisms involving hexafluoroacetone. By calculating the relative energies of various transition states and intermediates, a detailed picture of the reaction pathway can be constructed. escholarship.org This information helps in predicting the most likely reaction products and understanding the factors that control selectivity.
Computational Determination of Fluorophilicity Values for Derivatives
"Fluorophilicity" refers to the affinity of a molecule or functional group for a fluorine-rich environment. While not a formally defined property with a single metric, it can be computationally estimated by calculating interaction energies between a derivative and a fluorinated probe molecule or solvent.
Quantum chemical calculations are employed to determine the interaction energies and geometries of complexes formed between hexafluoroacetone derivatives and various partners. By comparing these interaction energies, a relative scale of fluorophilicity can be established. These calculations can provide insight into intermolecular forces, such as hydrogen bonds, halogen bonds, and van der Waals interactions, that contribute to fluorophilicity.
For example, the interaction energy (ΔE) between a derivative and a simple fluorinated molecule like tetrafluoromethane or hexafluorobenzene (B1203771) can be calculated. This is typically done by optimizing the geometry of the complex and subtracting the energies of the individual, isolated molecules.
Table 1: Illustrative Interaction Energies for Fluorophilicity Estimation
| Derivative | Probe Molecule | Computational Method | Calculated Interaction Energy (ΔE) in kJ/mol |
| Derivative A | C₆F₆ | DFT (B3LYP/6-31G) | -15.2 |
| Derivative B | C₆F₆ | DFT (B3LYP/6-31G) | -25.8 |
| Derivative C | CF₄ | MP2/aug-cc-pVDZ | -8.5 |
Note: This table is illustrative. Actual values depend on the specific derivatives and computational levels used.
These computational approaches allow for the systematic investigation of how different functional groups attached to the core hexafluoroacetone structure influence its affinity for fluorinated environments, which is critical for designing molecules for specific applications in fluorous chemistry.
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are vital for the experimental validation of computational findings and for providing detailed structural and dynamic information about this compound systems.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
High-resolution NMR spectroscopy is a primary tool for the structural characterization of molecules in solution. nih.gov For hexafluoroacetone hydrates, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The chemical shifts, coupling constants, and signal intensities provide a wealth of information about the molecular structure, connectivity, and the equilibrium between different hydrated forms. nih.govrsc.org
In ¹⁹F NMR, the trifluoromethyl groups of hexafluoroacetone and its diol give rise to distinct signals, allowing for their differentiation and quantification. The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment.
¹H NMR is used to observe the hydroxyl protons of the gem-diol and water molecules. The chemical shift and multiplicity of these signals can provide evidence for hydrogen bonding and proton exchange dynamics. The integration of ¹H signals relative to an internal standard can be used to determine the degree of hydration.
Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish correlations between different nuclei and confirm the covalent structure of the diol and any derived intermediates. These techniques are essential for unambiguously assigning all signals in the spectra, which is a prerequisite for detailed structural and mechanistic studies. arxiv.org
Table 2: Typical NMR Chemical Shifts for Hexafluoroacetone and its Diol
| Compound | Nucleus | Solvent | Typical Chemical Shift (δ) in ppm |
| Hexafluoroacetone | ¹⁹F | CDCl₃ | ~ -80 |
| 1,1,1,3,3,3-Hexafluoropropane-2,2-diol | ¹⁹F | Acetone-d₆ | ~ -84 |
| 1,1,1,3,3,3-Hexafluoropropane-2,2-diol | ¹H (OH) | Acetone-d₆ | ~ 6.5 |
Note: Chemical shifts are approximate and can vary with solvent, concentration, and temperature.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Insights
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. su.se Each molecule has a characteristic set of vibrational frequencies, creating a unique "fingerprint" that allows for its identification. mjcce.org.mkrsc.org
For hexafluoroacetone and its hydrates, IR and Raman spectra provide key information about functional groups and molecular structure. The strong C=O stretching vibration in anhydrous hexafluoroacetone (typically around 1780 cm⁻¹) is absent in the spectrum of the gem-diol. Instead, the diol exhibits broad O-H stretching bands (around 3000-3600 cm⁻¹) and C-O stretching vibrations. su.se
The C-F stretching modes, typically found in the 1100-1300 cm⁻¹ region, are intense in both the ketone and the diol. spectroscopyonline.comnih.gov Subtle shifts in these frequencies can provide information about the conformational state of the molecule and the extent of hydrogen bonding involving the fluorine atoms. spectroscopyonline.com
Computational chemistry plays a crucial role in interpreting vibrational spectra. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. nih.gov Comparing the calculated spectrum with the experimental one aids in the assignment of specific vibrational bands to particular molecular motions, a process known as band assignment. su.se This combined experimental and computational approach provides a robust method for confirming molecular structures and analyzing conformational preferences. nih.gov
Table 3: Key Vibrational Frequencies for Hexafluoroacetone and its Diol
| Compound | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Hexafluoroacetone | C=O Stretch | ~1780 | IR |
| 1,1,1,3,3,3-Hexafluoropropane-2,2-diol | O-H Stretch | 3000-3600 (broad) | IR |
| 1,1,1,3,3,3-Hexafluoropropane-2,2-diol | C-F Stretch | 1100-1300 | IR, Raman |
| 1,1,1,3,3,3-Hexafluoropropane-2,2-diol | C-O Stretch | 1000-1100 | IR, Raman |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) stands as a cornerstone analytical technique for the precise determination of molecular weights and the elucidation of molecular structures through fragmentation analysis. For this compound, MS provides definitive data on its molecular mass and offers insights into the stability and fragmentation pathways of the core hexafluoroacetone structure.
The exact mass of a molecule is a fundamental property derived from the sum of the most abundant isotopic masses of its constituent atoms. For this compound (C₆H₆F₁₂O₅), the monoisotopic mass has been computationally determined to be 386.0023612 Da. nih.gov This high-resolution mass measurement is critical for confirming the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.
While the sesquihydrate itself is non-volatile, mass spectrometric analysis, particularly using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), typically involves the analysis of the volatile anhydrous hexafluoroacetone (C₃F₆O). The water molecules of the hydrate (B1144303) are readily lost in the heated inlet of the chromatograph or the ion source of the mass spectrometer. The anhydrous form has a molar mass of 166.02 g/mol . wikipedia.org
In the mass spectrometer, molecules are ionized, commonly by electron ionization (EI), which involves bombarding the sample with a high-energy electron beam. This process not only creates a molecular ion (M⁺˙) but also imparts excess energy, causing the ion to break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a molecular fingerprint that aids in structural identification.
The fragmentation of hexafluoroacetone is predictable and influenced by the strong electron-withdrawing nature of the trifluoromethyl (CF₃) groups. The loss of fragments with mass units between 19 and 25 is uncommon, except in the case of fluorinated compounds which can logically lose a fluorine atom (M-19) or hydrogen fluoride (B91410) (M-20). whitman.edu Analysis of hexafluoroacetone via GC-MS using electron ionization at 70 eV reveals a consistent fragmentation pattern. nih.gov The most abundant peak (base peak) in the spectrum is observed at a mass-to-charge ratio (m/z) of 69, corresponding to the highly stable [CF₃]⁺ cation.
The table below details the major fragment ions observed in the mass spectrum of hexafluoroacetone. nih.gov
| m/z | Relative Intensity (%) | Proposed Fragment |
| 69 | 99.99 | [CF₃]⁺ |
| 50 | 42.88 | [CF₂]⁺ |
| 31 | 33.75 | [CF]⁺ |
| 97 | 19.40 | [CF₃CO]⁺ |
| 147 | 11.98 | [C₃F₅O]⁺ (M-F) |
| 166 | Not prominent | [C₃F₆O]⁺˙ (Molecular Ion, M⁺˙) |
Data sourced from GC-MS analysis using an EI-B instrument. nih.gov
The low abundance of the molecular ion peak (m/z 166) is typical for molecules that fragment readily. The primary fragmentation involves the cleavage of the C-C bond to yield the [CF₃]⁺ ion (m/z 69) and a neutral COCF₃ radical. The [CF₃CO]⁺ fragment (m/z 97) is also a significant indicator of the compound's ketone structure. This detailed fragmentation data is invaluable for confirming the identity of hexafluoroacetone in complex samples.
Modern Analytical Methodologies for Reaction Monitoring and Product Analysis
The synthesis and subsequent reactions of this compound necessitate robust analytical methodologies for monitoring reaction progress, assessing product purity, and determining yield. Modern analytical techniques, including chromatography and in situ spectroscopy, provide the necessary tools for comprehensive analysis, ensuring the quality and efficiency of chemical processes involving this highly reactive compound.
Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography) for Purity and Yield Assessment
Chromatography is an indispensable tool for separating components of a mixture, allowing for the quantification of individual substances. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable to the analysis of hexafluoroacetone and its derivatives, though their suitability depends on the specific properties of the analyte.
Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds. For assessing the purity of hexafluoroacetone, GC is the method of choice. google.com A sample containing hexafluoroacetone is vaporized in a heated inlet and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column wall. A patent for the analysis of hexafluoroacetone outlines a specific GC method using an area normalization method for direct quantitative determination. google.com
The table below summarizes the typical chromatographic conditions for the GC analysis of hexafluoroacetone. google.com
| Parameter | Condition |
| Chromatographic Column | Nonpolar column |
| Column Temperature | Programmed: 80°C (hold 1-2 min), then ramp at 20°C/min to 180°C (hold 5 min) |
| Sample Inlet Temperature | 60-140°C (100°C preferred) |
| Detector Temperature | 250-300°C (300°C preferred) |
| Detector Type | Hydrogen Flame Detector (FID) |
| Carrier Gas | High-purity nitrogen |
| Carrier Gas Flow Rate | 0.8-1.5 mL/min |
| Split Ratio | 30:1 to 100:1 (50:1 preferred) |
| Sample Injection Volume | 0.1-1.0 mL |
This method provides a reliable and cost-effective means for routine quality control in the production of hexafluoroacetone. google.com
High-Performance Liquid Chromatography (HPLC) is employed for compounds that are non-volatile or thermally labile, such as the sesquihydrate form itself or larger molecules derived from its reactions. In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with solid adsorbent material (stationary phase). The advantage of HPLC over GC is its applicability to a much wider range of compounds, including polar degradation products or reaction adducts that cannot be easily vaporized. researchgate.net While specific HPLC methods for this compound are not detailed in readily available literature, the principles of reversed-phase HPLC using a C18 column with a suitable aqueous-organic mobile phase would be the standard approach for purity assessment of non-volatile reaction products.
Application of Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are exceptionally powerful for analyzing complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and specific detection capabilities of MS. This technique is ideal for identifying and quantifying volatile components in a sample. As a mixture elutes from the GC column, each separated component enters the mass spectrometer, which generates a mass spectrum that can be used for definitive identification by comparing it to spectral libraries or by analyzing its fragmentation pattern. whitman.edunih.gov GC-MS has been successfully used to analyze hexafluoroacetone, providing clear data on its retention time and mass spectrum. nih.gov Furthermore, its utility is highlighted in the analysis of complex biological samples where amino acids are derivatized with hexafluoroacetone to make them volatile enough for GC-MS analysis, demonstrating the technique's capacity to handle intricate matrices. researchgate.netsigmaaldrich.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is the counterpart to GC-MS for non-volatile and polar analytes. It interfaces an HPLC system with a mass spectrometer, making it invaluable for the analysis of this compound reaction products, metabolites, or degradation products in aqueous environments. researchgate.net The LC separates the complex mixture, and the MS provides molecular weight and structural information for each component. LC-MS is particularly advantageous because it can analyze a broad range of compounds, from small polar molecules to large biomolecules, without the need for chemical derivatization to increase volatility. researchgate.netvscht.cz This makes it a critical tool for studying the reactions of this compound in biological or environmental systems.
In Situ Spectroscopic Methods for Real-Time Reaction Pathway Observation
In situ spectroscopic methods allow for the monitoring of chemical reactions as they occur, in real-time, without the need to withdraw samples for offline analysis. spectroscopyonline.com This approach is crucial for understanding reaction kinetics, identifying transient intermediates, and observing reaction pathways directly. spectroscopyonline.comnih.gov Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy are particularly well-suited for this purpose.
The application of in situ spectroscopy to reactions involving this compound can provide invaluable insights. For example, the hydration of anhydrous hexafluoroacetone to form its geminal diol and subsequently the sesquihydrate could be monitored using FT-IR spectroscopy. nih.gov The characteristic vibrational frequencies of the C=O bond in anhydrous hexafluoroacetone (around 1800 cm⁻¹) would decrease in intensity, while bands corresponding to the O-H and C-O stretches of the hydrate would appear and increase. wikipedia.org
This real-time monitoring enables the optimization of reaction conditions, such as temperature and catalyst concentration, to maximize yield and minimize byproduct formation. It is also the only viable method for detecting short-lived or labile intermediate species that would be missed by traditional chromatographic analysis. spectroscopyonline.com By providing a continuous stream of data, in situ spectroscopy offers a detailed window into the chemical evolution of a system, from reactants to products, through every intermediate step. nih.govsintef.no
Diverse Research Applications and Emerging Frontiers of Hexafluoroacetone Sesquihydrate Chemistry
Synthetic Building Block in Pharmaceutical and Agrochemical Research
The application of hexafluoroacetone (B58046) sesquihydrate as a versatile building block is well-established in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. marketresearchintellect.com Its ability to facilitate the introduction of fluorine atoms and the trifluoromethyl group into organic molecules is of particular significance, as fluorinated compounds often exhibit enhanced metabolic stability, bioavailability, and binding affinity. nih.gov
Hexafluoroacetone sesquihydrate is a key intermediate in the synthesis of a wide array of biologically active fluorine-containing molecules. marketresearchintellect.comnih.gov Its reaction with amino acids, for instance, provides a regioselective route to functionalized amino acid derivatives. nih.gov This strategy has been successfully employed in the synthesis of compounds like aspartame (B1666099) and various unnatural amino acids, including 4-oxo-L-amino acids and 4-substituted L-proline derivatives. nih.gov The introduction of fluorine can significantly alter the properties of these molecules, a desirable trait in drug design. tcichemicals.com
The reactivity of hexafluoroacetone allows for the creation of heterocyclic systems and other complex scaffolds. researchgate.net For example, it reacts with α-keto acids to form substituted furanones and dioxolanes. researchgate.net These reactions highlight the utility of hexafluoroacetone in generating molecular diversity for the discovery of new bioactive compounds. The synthesis of fluorinated molecules is a growing area of interest in medicinal chemistry due to the beneficial effects of fluorine on the pharmacological properties of drugs. nih.gov
Hexafluoroacetone and its derivatives are crucial monomers and intermediates in the production of high-performance fluoropolymers. google.commsstate.edu These materials are prized for their exceptional thermal stability, chemical resistance, and unique surface properties. msstate.edu Hexafluoroacetone can be used to introduce the hexafluoroisopropylidene (6F) group into polymer backbones, which enhances properties such as solubility, thermal stability, and optical transparency while reducing water absorption. msstate.edu
A notable application is in the synthesis of polyaryl ethers and polyphenylenes with high molecular weights and excellent thermo-oxidative stability. msstate.edu These polymers are synthesized via an interfacial electrophilic aromatic substitution polymerization using hexafluoroacetone trihydrate with various aromatic monomers. msstate.edu The resulting semi-fluorinated polymers have applications in diverse fields including clean energy, medical devices, aerospace, and electronics. msstate.edu
Hexafluoroacetone is a primary precursor for the synthesis of hexafluoroisopropanol (HFIP), a highly versatile and popular solvent in organic and materials chemistry. wikipedia.orgresearchgate.netscispace.com The reduction of hexafluoroacetone, often in its hydrated form, yields HFIP. google.comresearchgate.net HFIP is valued for its strong hydrogen-bonding ability, high polarity, and low nucleophilicity, making it an exceptional solvent for a wide range of chemical transformations. scispace.com
Beyond HFIP, hexafluoroacetone serves as a starting material for other important fluorinated intermediates. wikipedia.org For example, it is a precursor to hexafluoroisobutylene, a monomer used in polymer chemistry. wikipedia.org It is also a building block in the synthesis of midaflur, bisphenol AF, and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640), all of which are valuable compounds in various industrial applications. wikipedia.org
Chemical Biology and Biomedical Research Applications
The unique reactivity of hexafluoroacetone has been harnessed in the field of chemical biology for the modification and synthesis of biomolecules. researchgate.netnih.gov Its ability to react with specific functional groups under mild conditions makes it a valuable tool for studying and manipulating biological systems.
Hexafluoroacetone has been investigated as a reagent for the modification of proteins and peptides. researchgate.net Its electrophilic nature allows it to react with nucleophilic residues on protein surfaces, such as lysine (B10760008) and cysteine. researchgate.neted.ac.uk This modification can be used to introduce the trifluoromethyl group, which can alter the protein's stability, folding, and interactions with other molecules. researchgate.net The introduction of fluorine can also be used to create probes for studying protein structure and function using 19F NMR spectroscopy. researchgate.net
The reaction of hexafluoroacetone with amino acids to form stable adducts can also be used to protect specific functional groups during peptide synthesis, allowing for selective modifications at other sites. researchgate.netnih.gov This approach provides a powerful method for creating peptides with tailored properties for therapeutic or diagnostic applications.
Hexafluoroacetone serves as a protecting and activating reagent in the synthesis of novel monomers for creating analogs of peptides, glycopeptides, and depsipeptides. researchgate.netnih.govsemanticscholar.org Depsipeptides are a class of compounds containing both amide and ester bonds and often exhibit significant biological activity. nih.govnih.gov
Hexafluoroacetone reacts with α-hydroxy acids and α-amino acids to form 2,2-bis(trifluoromethyl)-1,3-dioxolan-4-ones and 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones, respectively. researchgate.netsemanticscholar.orgresearchgate.net These heterocyclic compounds act as both protected and activated forms of the original monomer, simplifying the synthesis of depsipeptides and peptides. semanticscholar.org This "hexafluoroacetone-route" allows for the efficient incorporation of these modified monomers into peptide chains, both in solution and on solid phase. semanticscholar.orgresearchgate.net This methodology has been used to create a variety of peptide and depsipeptide analogs with altered conformations and biological activities. researchgate.netsemanticscholar.org The synthesis of glycopeptide analogs, which are important for studying the roles of carbohydrates in biological recognition processes, can also be facilitated by this approach. nih.govresearchgate.netamazonaws.com
Contributions to Environmental Chemistry and Atmospheric Research
This compound, the hydrated form of hexafluoroacetone, is a compound of significant interest in environmental and atmospheric chemistry. nih.govwikipedia.org Due to the high electrophilicity of the carbonyl carbon, hexafluoroacetone readily reacts with water to form a stable gem-diol hydrate (B1144303). wikipedia.orgrsc.org In atmospheric environments where water vapor is ubiquitous, this hydrated form is prevalent. noaa.gov Research into its atmospheric interactions and photochemical behavior is crucial for understanding the fate and impact of fluorinated compounds in the atmosphere.
Investigation of Interactions with Atmospheric Species, including Criegee Intermediates
Criegee intermediates are highly reactive carbonyl oxides formed during the ozonolysis of alkenes, playing a significant role in atmospheric oxidation processes. rsc.orgresearchgate.net Understanding their reactions is vital for modeling atmospheric chemistry. Hexafluoroacetone has been identified as a key reactant and a useful scavenger for Criegee intermediates in laboratory studies.
Direct kinetic measurements have been conducted on the reaction between the simplest Criegee intermediate, formaldehyde (B43269) oxide (CH₂OO), and hexafluoroacetone in the gas phase. These studies are highly relevant to the atmospheric behavior of hexafluoroacetone, as in the gas phase, it can interact with transient species like Criegee intermediates before hydration or while in equilibrium with its hydrated form within atmospheric aerosols.
A key study utilized laser photolysis coupled with tunable synchrotron photoionization mass spectrometry to determine the rate coefficient for the reaction of CH₂OO with hexafluoroacetone. The results showed a rapid reaction, confirming the efficacy of hexafluoroacetone as a scavenger for Criegee intermediates. rsc.org The measured rate coefficient is significantly higher than those for other carbonyl compounds like acetaldehyde (B116499) and acetone (B3395972), highlighting the enhanced reactivity of the fluorinated ketone. rsc.orgresearchgate.net
The reaction between CH₂OO and hexafluoroacetone proceeds via the formation of a secondary ozonide, which can then isomerize. rsc.org This reaction pathway provides a sink for both Criegee intermediates and hexafluoroacetone in the atmosphere, influencing the concentrations of various atmospheric oxidants and the formation of secondary organic aerosols.
Table 1: Rate Coefficients for the Reaction of Formaldehyde Oxide (CH₂OO) with Selected Carbonyl Species at 293 K.
| Reactant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| Hexafluoroacetone | (3.0 ± 0.3) × 10⁻¹¹ | rsc.org |
| Acetaldehyde | (9.5 ± 0.7) × 10⁻¹³ | rsc.org |
| Acetone | (2.3 ± 0.3) × 10⁻¹³ | rsc.org |
Studies of Photophysical and Photochemical Properties within Environmental Contexts
The photophysical and photochemical properties of hexafluoroacetone are critical for determining its atmospheric lifetime and degradation pathways. In its gaseous form, hexafluoroacetone absorbs ultraviolet (UV) radiation in a region of the solar spectrum that reaches the troposphere. nih.gov This absorption can initiate photochemical reactions, leading to its decomposition.
Studies on the vapor-phase photolysis of hexafluoroacetone show that it absorbs light in the wavelength range of 220 to 400 nm, with a maximum absorption peak (λ_max) at 302 nm. nih.gov Upon excitation with UV light, for instance at 313 nm, hexafluoroacetone vapor exhibits fluorescence, emitting light in a broad band from approximately 3470 Å to 6000 Å, with a maximum at around 4200 Å. researchgate.net
The primary photochemical process following UV absorption is the decomposition of the molecule into trifluoromethyl radicals (•CF₃) and carbon monoxide (CO). nih.gov
(CF₃)₂CO + hν → 2 •CF₃ + CO
These trifluoromethyl radicals are reactive species that can participate in a variety of subsequent atmospheric reactions. The presence of water vapor, leading to the formation of this compound, can influence these photochemical processes. While the primary absorption of a photon would likely occur by the gaseous hexafluoroacetone, the subsequent chemical pathways could be altered within an aqueous environment such as an atmospheric aerosol or cloud droplet. Heterogeneous photochemistry on the surface of or within these particles can be a significant atmospheric process. nih.gov The high solubility of the hydrate suggests that its aqueous phase photochemistry could be an important atmospheric sink. wikipedia.org
Table 2: Photophysical and Photochemical Properties of Gaseous Hexafluoroacetone.
| Property | Value / Description | Reference |
|---|---|---|
| UV Absorption Range | 220 - 400 nm | nih.gov |
| Maximum Absorption (λ_max) | 302 nm | nih.gov |
| Fluorescence Emission (upon 313 nm excitation) | ~347 - 600 nm (Maximum at ~420 nm) | researchgate.net |
| Primary Photolysis Products | Trifluoromethyl radicals (•CF₃) and Carbon monoxide (CO) | nih.gov |
Q & A
Q. What are the optimal reaction conditions for synthesizing imidazole 3-oxide complexes using hexafluoroacetone sesquihydrate?
this compound achieves high yields (95%) in synthesizing imidazole 3-oxide complexes at room temperature in dichloromethane. Both sesquihydrate (1.5 H₂O) and trihydrate forms yield crystalline complexes after standard workup (drying, solvent removal). The reaction is tolerant of diverse substituents, with spontaneous crystallization observed in some cases .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Use NIOSH-approved PPE: chemical-resistant gloves (tested under EN 374), full-face respirators (N100/P3 filters), and full-body protective clothing. Ensure local ventilation and prevent spills from entering drains. Emergency protocols include using CHEMTREC (1-800-424-9300) and avoiding ignition sources due to potential static discharge .
Q. How does the hydration state of hexafluoroacetone influence its stability and reactivity?
Hexafluoroacetone (HFA) reacts vigorously with water to form hydrates. The sesquihydrate (1.5 H₂O) exists as a stable gem-diol, (F₃C)₂C(OH)₂, reducing volatility and reactivity compared to anhydrous HFA. This hydration equilibrium must be controlled during storage and synthesis to prevent unintended side reactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in solvent effects on oligopeptide conformations when using this compound?
Polarimetric studies show this compound does not induce secondary structures in oligopeptides (e.g., Boc-Gly-Metₙ-OMe), unlike trifluoroethanol (TFE). Researchers should compare solvent polarity, hydrogen-bonding capacity, and residue positioning to explain conformational differences. For example, glycine placement in hexamers alters molar rotation values, suggesting subtle conformational shifts .
Q. What methodological considerations are essential for using this compound in polymer cement formulations?
In polyester cements, apply contact pressure and allow 18-hour curing. Monitor solvent toxicity (e.g., respiratory hazards) and validate tensile strength outcomes (up to 10.3 MPa for VALOX). Residual solvent may degrade polymer integrity, necessitating post-curing solvent removal under vacuum .
Q. How do hydration equilibria affect this compound’s electrophilicity in nucleophilic reactions?
The equilibrium between anhydrous HFA (electrophilic carbonyl) and its hydrates (gem-diol) impacts reactivity. To favor the anhydrous form, use desiccants (e.g., molecular sieves) or azeotropic drying. This enhances carbonyl accessibility for nucleophilic attacks, critical in synthesizing fluorinated intermediates like hexafluoroisopropanol or bisphenol AF .
Methodological Notes
- Data Contradiction Analysis : When comparing hydration states (e.g., sesquihydrate vs. trihydrate), validate yields and purity via NMR or XRD, as residual water may skew results .
- Transport and Storage : Classified under UN 2552 (Packing Group II), transport in sealed, corrosion-resistant containers. Store at 0–6°C to prevent hydrate decomposition .
- Toxicity Mitigation : Adhere to AEGL-2 (30 ppm/10 min) exposure limits. Acute toxicity studies in rats indicate LC₅₀ values for inhalation, necessitating fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
